molecular formula C25H40N8O7 B1200392 Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide CAS No. 68223-96-1

Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide

Cat. No. B1200392
CAS RN: 68223-96-1
M. Wt: 564.6 g/mol
InChI Key: IKXPCCLLQHNDIH-OALUTQOASA-N
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Description

"Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide" is part of a class of compounds known for their use in peptide synthesis and enzymatic studies. These compounds are characterized by their specific functional groups which play crucial roles in their reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of similar dipeptide nitroanilides involves the use of tert-butyloxycarbonyl amino acid 4-nitroanilides, prepared through methods like the isocyanate method or the mixed anhydride procedure. This process allows for the incorporation of various amino acids, including non-proteinogenic ones, into the dipeptide structure, showcasing the flexibility and diversity of synthetic approaches in peptide chemistry (Schutkowski, Mrestani‐Klaus, & Neubert, 2009).

Molecular Structure Analysis

The molecular structure of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide can be understood through studies on similar compounds, where the arrangement of amino acids and the protective butyloxycarbonyl group influence the molecule's reactivity and its interaction with enzymes. The presence of the 4-nitroanilide group is particularly significant for its absorption properties and its role in enzymatic assays.

Chemical Reactions and Properties

The compound's reactivity with specific reagents, such as glyoxal and methylglyoxal, has been studied to understand its stability and reaction pathways. These reactions often lead to modifications of the arginine residue, highlighting the compound's utility in studying protein and peptide modifications and stability under various conditions (Glass & Pelzig, 1978); (Klöpfer, Spanneberg, & Glomb, 2011).

Physical Properties Analysis

Physical properties such as solubility, stability, and melting point are critical for the practical use of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide in synthetic and analytical applications. While specific data on this compound may be limited, similar compounds exhibit properties that significantly influence their behavior in solution and their interaction with biological molecules.

Chemical Properties Analysis

The chemical properties, including reactivity towards enzymes such as trypsin and chymotrypsin, and the ability to undergo specific reactions under controlled conditions, are of particular interest. These properties allow such compounds to serve as substrates or inhibitors in enzymatic studies, providing insights into enzyme specificity and mechanism (Somorin, Nishi, & Noguchi, 1978).

Scientific Research Applications

Peptide Synthesis and Enzyme Assays

Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide serves as a crucial intermediate in the synthesis of dipeptides and peptides containing non-proteinogenic amino acids. The tert-butyloxycarbonyl (Boc) group is commonly used in peptide synthesis due to its ability to protect amino acids during the synthesis process, allowing for the creation of complex peptide structures. This compound is used to study enzyme activities, such as subtilisin, through spectrophotometric assays. The development of chromogenic substrates, like butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide, has facilitated the convenient determination of enzyme activities in solutions and after gel electrophoresis or isoelectrophocusing. Such substrates are pivotal in understanding enzyme kinetics and function, offering insights into biological processes and potential therapeutic targets (Schutkowski, Mrestani-Klaus, & Neubert, 2009); (Lyublinskaya et al., 1974).

Enzyme Substrate Development

The compound's significance extends to its role in developing new synthetic methods for enzyme substrates, demonstrating its utility in biochemical research. By enabling the synthesis of optically active substrates for peptidases without racemization, butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide contributes to the creation of substrates for studying the activity of specific enzymes. These advancements support the characterization of enzyme specificity and mechanism, underscoring the compound's value in enzymology and therapeutic research (Somorin, Nishi, & Noguchi, 1978).

properties

CAS RN

68223-96-1

Product Name

Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide

Molecular Formula

C25H40N8O7

Molecular Weight

564.6 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C25H40N8O7/c1-15(2)13-19(31-24(37)40-25(3,4)5)21(35)29-14-20(34)32-22(36)18(7-6-12-28-23(26)27)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19,30H,6-7,12-14H2,1-5H3,(H,29,35)(H,31,37)(H4,26,27,28)(H,32,34,36)/t18-,19-/m0/s1

InChI Key

IKXPCCLLQHNDIH-OALUTQOASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

SMILES

CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

synonyms

oc-Leu-Gly-Arg-pNA
butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide
butyloxycarbonyl-leucyl-glycyl-arginyl-para-nitroanilide
N-tert-butoxycarbonyl-L-leucyl-L-glycyl-L-arginine-p-nitroaniline

Origin of Product

United States

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